N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide
Description
Structural Relationships to Analogues
While not explicitly requested, it is noteworthy that the compound shares structural motifs with plasticizers and pharmaceutical intermediates, as inferred from its carboxamide group and cyclohexane backbone. However, its specific applications remain outside this article’s scope per the stipulated requirements.
Properties
CAS No. |
51200-99-8 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-butan-2-yl-N-ethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-4-11(3)13(12(15)14-5-2)9-7-6-8-10-13/h11H,4-10H2,1-3H3,(H,14,15) |
InChI Key |
CGGBZUIEPKRGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCCCC1)C(=O)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with N-ethyl-1-(1-methylpropyl)amine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Industrial production also emphasizes safety and environmental considerations, employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted amides and other derivatives
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that compounds with similar structures exhibit activity on various biological targets, including receptors involved in pain modulation and inflammation.
Case Study: TRPV Activity
In a study exploring the activity of carboxamides on transient receptor potential vanilloid (TRPV) channels, derivatives of this compound were synthesized and tested. The results demonstrated that certain modifications to the cyclohexane backbone enhanced TRPV receptor affinity, indicating potential applications in pain relief therapies .
| Compound | TRPV Activity | Notes |
|---|---|---|
| This compound | Moderate | Modifications increase receptor binding |
| Other derivatives | Varies | Structural changes impact efficacy |
Flavoring Agent
Use in Food Industry
This compound is also recognized for its flavoring properties. It is utilized in food formulations to enhance taste profiles, particularly in processed foods and beverages.
Regulatory Status
The compound is classified under Generally Recognized As Safe (GRAS) substances by food safety authorities, allowing its use in various food products without extensive pre-market approval . This status underscores its safety for human consumption when used as intended.
| Application Area | Specific Use | Regulatory Status |
|---|---|---|
| Food Industry | Flavor enhancer | GRAS approved |
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving cyclization reactions and acylation processes. A notable synthesis route includes the reaction of cyclohexanecarboxylic acid derivatives with ethyl amines under controlled conditions .
Chemical Structure Insights
The compound's unique structure contributes to its biological activity. The presence of the ethyl and isopropyl groups enhances lipophilicity, which is crucial for membrane permeability and receptor interaction.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclohexane and Cycloheptane Carboxamides
Table 1: Key Structural Features and Properties
Key Differences :
Thiourea-Linked Carboxamides
Compounds such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L₁–H₂L₉) feature a thiourea (-NH-CS-NH-) group instead of a simple carboxamide. These derivatives are noted for their metal-chelating abilities due to the presence of sulfur, oxygen, and nitrogen donor atoms, enabling applications in selective metal ion extraction and catalysis .
Comparison :
- Functional Groups : The main compound lacks sulfur, limiting its utility in chelation but offering advantages in stability under oxidative conditions.
- Biological Activity : Thiourea derivatives exhibit antifungal, antitumor, and insecticidal properties, whereas 51200-99-8’s applications are more aligned with industrial synthesis and intermediates .
Halogenated and Aromatic Carboxamides
Comparison :
- Reactivity : The bromine substituent in halogenated analogs facilitates electrophilic substitution and coupling reactions, whereas 51200-99-8’s lack of halogens or unsaturated bonds limits such reactivity.
- Applications: Halogenated derivatives are preferred in synthetic organic chemistry for constructing fused ring systems, while 51200-99-8 is more suited for non-reactive roles in formulations .
Ester-Based Pheromone Analogs
Compounds like (1S)-1-methylpropyl (5Z)-dec-5-enoate (a moth pheromone component) share the 1-methylpropyl substituent but feature ester linkages instead of amides. Esters are generally more volatile than carboxamides, making them ideal for insect communication .
Comparison :
- Stability vs. Volatility : The amide group in 51200-99-8 provides hydrolytic stability compared to esters, which are prone to enzymatic degradation. This stability is advantageous in pharmaceuticals but unsuitable for pheromone applications requiring evaporation .
Biological Activity
N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide, a substituted cyclohexanecarboxamide, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Molecular Formula : C_{13}H_{23}NO
- Molecular Weight : 209.33 g/mol
The compound features a cyclohexanecarboxamide backbone with an ethyl and a 1-methylpropyl substituent, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds within the cyclohexanecarboxamide class may exhibit:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit enzymes involved in cancer cell proliferation. For instance, they may target Polo-like kinase 1 (Plk1), a crucial regulator of mitosis, which has been identified as a promising target for anticancer therapies .
- Modulation of Cell Signaling Pathways : The compound may also influence various signaling pathways that regulate cell growth and apoptosis, potentially leading to enhanced antitumor effects.
Biological Activity and Therapeutic Applications
This compound has shown promise in various therapeutic areas, particularly in oncology. Below are key findings from recent studies:
Anticancer Properties
- In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it was found to induce apoptosis in HeLa cells by disrupting Plk1 localization during mitosis .
- In Vivo Studies : Animal studies have shown that the compound can effectively reduce tumor growth in xenograft models. When administered intravenously at low doses, it exhibited substantial antitumor activity without significant toxicity .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Targets Polo-like kinase 1 | |
| Tumor Growth Inhibition | Significant reduction in xenograft models |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : In a study involving human breast cancer cells, treatment with the compound resulted in a 60% reduction in cell viability compared to untreated controls. The study concluded that this compound could serve as a lead for developing new anticancer agents.
- Case Study 2 : A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising antitumor activity, warranting further investigation.
Q & A
Q. What are the standard synthetic routes for N-Ethyl-1-(1-methylpropyl)cyclohexanecarboxamide and its analogs?
- Methodological Answer : Cyclohexanecarboxamide derivatives are typically synthesized via multi-step reactions involving:
- Acylation : Reacting cyclohexanecarbonyl chloride with amines under inert conditions (e.g., chloroform, triethylamine as a base) .
- Purification : Column chromatography using silica gel with eluents like ethyl acetate/cyclohexane (1:3 ratio) to isolate products with >80% yield .
- Example : For structurally similar compounds, 1-isocyanocyclohexanecarboxamide reacts with ketones and amines in a one-pot multicomponent reaction to form derivatives .
Q. How are spectroscopic techniques (NMR, IR) applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals based on substituent effects. For instance, cyclohexane protons appear as multiplet clusters at δ 1.05–2.32 ppm, while carboxamide C=O resonates at ~175 ppm .
- IR : Confirm the carboxamide group via C=O stretches at 1660–1700 cm⁻¹ and N–H stretches at 3200–3355 cm⁻¹ .
- HR-MS : Validate molecular weights (e.g., [M+H]+ peaks with <0.6 ppm error) .
Q. What are the known biological activities of cyclohexanecarboxamide derivatives?
- Methodological Answer :
- Antitumor Activity : Derivatives like 1-(N-phenylacetamido)cyclohexanecarboxamide induce apoptosis in cancer cells via caspase-3 activation. IC50 values are determined via MTT assays .
- Enzyme Inhibition : β-Substituted analogs act as cathepsin K inhibitors (e.g., MK-0674, IC50 = 1.2 nM) by binding to the active site .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereochemical control during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use palladium complexes (e.g., Pd(OAc)₂ with DPPP ligand) for Heck reactions to achieve enantioselectivity >90% .
- Temperature/Time : Lower temperatures (0–5°C) reduce racemization; extended reaction times (24–48 hrs) enhance diastereomeric excess .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, inhibitor concentrations). For example, cathepsin K inhibition varies with pH and substrate type .
- Structural-Activity Relationship (SAR) : Use computational docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with Glu66 in cathepsin K) .
Q. What strategies address poor solubility/stability in in vitro assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
